

An In-depth Technical Guide to 2-Isopropyl-1,3-benzothiazole

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Compound of Interest

Compound Name: 2-Isopropyl-1,3-benzothiazole

CAS No.: 17626-86-7

Cat. No.: B100329

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Isopropyl-1,3-benzothiazole**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily available in public databases, this document details its synthesis, characterization, and potential utility based on established chemical principles and the known bioactivities of the benzothiazole scaffold.

Introduction: The Benzothiazole Core

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2] The versatility of the benzothiazole ring system stems from its unique electronic properties and the ability to readily functionalize it at various positions, particularly at the 2-position.[1] The introduction of different substituents at this position can significantly modulate the compound's physicochemical properties and biological activity. This

guide focuses on the 2-isopropyl substituted derivative, exploring its synthesis and potential as a building block in drug discovery and development.

Physicochemical Properties of 2-Isopropyl-1,3-benzothiazole

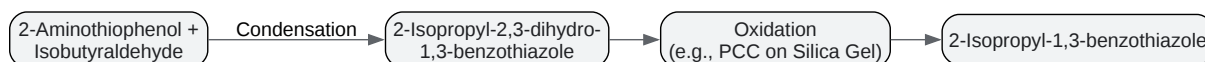
Based on its structure and data from related compounds, the following properties can be predicted for **2-Isopropyl-1,3-benzothiazole**.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₁₁ NS
Molecular Weight	177.27 g/mol
Appearance	Expected to be a yellow liquid or low-melting solid
Solubility	Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
Boiling Point	Predicted to be higher than benzothiazole (231 °C) due to increased molecular weight
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.98 (1H, d, J = 7.9 Hz, 4-H), 7.85 (1H, dd, J = 7.9 Hz, J = 0.5 Hz, 7-H), 7.46 (1H, ddd, J=8.3, 7.3, 1.3 Hz), 7.34 (1H, ddd, J=8.1, 7.3, 1.2 Hz), 3.42 (1H, sept, J=6.9 Hz), 1.45 (6H, d, J=6.9 Hz)[3]

Synthesis of 2-Isopropyl-1,3-benzothiazole: A Two-Step Approach

The synthesis of **2-Isopropyl-1,3-benzothiazole** can be efficiently achieved through a two-step process involving the condensation of 2-aminothiophenol with isobutyraldehyde to form the dihydrobenzothiazole intermediate, followed by oxidation.[3]

General Synthetic Workflow



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Caption: Synthetic workflow for **2-Isopropyl-1,3-benzothiazole**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-2,3-dihydro-1,3-benzothiazole^[3]

- To a stirred solution of isobutyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
- Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.
- Stir the reaction mixture at room temperature for 1.5 - 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-2,3-dihydro-1,3-benzothiazole, which can be used in the next step without further purification.

Causality behind Experimental Choices:

- Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants.
- 4Å molecular sieves act as a dehydrating agent, driving the condensation reaction towards the product by removing the water formed during the reaction.
- Room temperature is sufficient for this condensation reaction, making it an energy-efficient process.

Step 2: Oxidation to **2-Isopropyl-1,3-benzothiazole**^[3]

- Prepare a suspension of pyridinium chlorochromate (PCC) on silica gel (2.2 mmol) in dichloromethane (10 ml).
- Add the crude 2-isopropyl-2,3-dihydro-1,3-benzothiazole (2.0 mmol) to the stirred suspension.
- Stir the mixture at room temperature for 30 minutes.
- Monitor the completion of the reaction by TLC.
- Filter the reaction mixture through a pad of Celite.
- Wash the filtrate with water and extract with ethyl acetate (3 x 20 ml).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure **2-isopropyl-1,3-benzothiazole**.

Causality behind Experimental Choices:

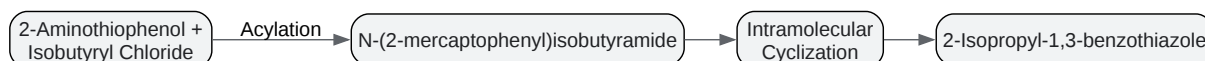
- PCC on silica gel is a mild and selective oxidizing agent suitable for the dehydrogenation of the dihydrobenzothiazole intermediate to the aromatic benzothiazole. The solid support facilitates the workup process.
- Column chromatography is a standard purification technique to isolate the final product from any remaining starting materials or byproducts.

Alternative Synthetic Strategies

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, and several alternative methods can be envisioned for the preparation of **2-isopropyl-1,3-benzothiazole**.

Condensation with Isobutyryl Chloride

A common and efficient method involves the condensation of 2-aminothiophenol with an acyl chloride, in this case, isobutyryl chloride.[2] This reaction typically proceeds under mild conditions and often results in high yields of the desired product.



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Caption: Alternative synthesis via acylation and cyclization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields.[2] The condensation of 2-aminothiophenol with isobutyraldehyde or isobutyric acid could potentially be accelerated under microwave conditions, offering a more "green" and efficient synthetic route.[4]

Potential Applications in Drug Discovery

While specific biological data for **2-isopropyl-1,3-benzothiazole** is not widely reported, the broader class of 2-substituted benzothiazoles has shown significant promise in various therapeutic areas. The isopropyl group, being a small, lipophilic moiety, can influence the compound's ability to cross cell membranes and interact with biological targets.

- **Antimicrobial Agents:** Benzothiazole derivatives have been investigated as potent antibacterial and antifungal agents.[1]
- **Anticancer Activity:** The benzothiazole scaffold is a key component of several compounds with demonstrated anticancer properties.[5]
- **Enzyme Inhibition:** The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal ions in enzyme active sites, leading to inhibitory activity.

Further research is warranted to explore the specific biological activities of **2-isopropyl-1,3-benzothiazole** and its potential as a lead compound in drug development programs.

Conclusion

2-Isopropyl-1,3-benzothiazole is a readily accessible derivative of the medicinally important benzothiazole scaffold. The synthetic protocols outlined in this guide, particularly the two-step condensation-oxidation sequence, provide a reliable method for its preparation. While its specific biological profile remains to be fully elucidated, the known activities of related benzothiazoles suggest that it is a compound of interest for further investigation in the fields of medicinal chemistry and materials science. The detailed experimental procedures and the rationale behind them provided herein are intended to empower researchers to synthesize and explore the potential of this and other related benzothiazole derivatives.

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